5-Azido-2-iodo-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azido-2-iodo-1,3-dimethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-iodo-1,3-dimethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-iodo-1,3-dimethylbenzene.
Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of a suitable leaving group (e.g., a halide) with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Substituted Benzene Derivatives: Formed through substitution reactions.
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
5-Azido-2-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Azido-2-iodo-1,3-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Substitution Reactions: The azido group acts as a nucleophile, attacking electrophilic centers in other molecules.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1,3-dimethylbenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.
5-Azido-1,3-dimethylbenzene:
2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group in a different position, influencing its chemical behavior.
Uniqueness
5-Azido-2-iodo-1,3-dimethylbenzene is unique due to the presence of both an azido group and an iodine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C8H8IN3 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
5-azido-2-iodo-1,3-dimethylbenzene |
InChI |
InChI=1S/C8H8IN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3 |
InChI Key |
GUIARZGJNBVOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.